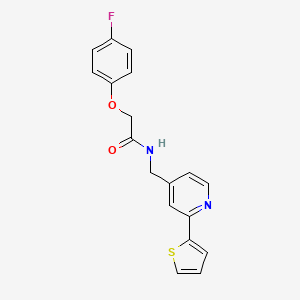
2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15FN2O2S and its molecular weight is 342.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic organic compound belonging to the acetamide class. Its structure incorporates a fluorophenoxy group and a thiophen-2-ylmethyl group, which may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound's IUPAC name is this compound, with the molecular formula C19H23FN2O2S. It features a unique combination of functional groups that may contribute to its biological activity.
The biological activity of this compound likely involves interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorophenoxy group may enhance binding affinity and selectivity towards these targets, potentially modulating various biological pathways.
Antiviral Activity
Recent studies have highlighted the potential of heterocyclic compounds, including derivatives similar to this compound, as antiviral agents. For instance, compounds containing thiophene and pyridine moieties have shown significant efficacy against viral RNA polymerases, suggesting that similar structures can inhibit viral replication effectively .
Antimicrobial Activity
In vitro evaluations have demonstrated that derivatives of thiophene-bearing compounds exhibit substantial antimicrobial properties. The minimum inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity . The unique structural features of this compound may confer similar antimicrobial effects.
Cytotoxicity and Safety Profile
Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary results indicate that derivatives related to this compound exhibit low hemolytic activity (3.23% to 15.22% lysis), suggesting they are relatively non-toxic at therapeutic concentrations . Further studies are necessary to establish comprehensive safety profiles.
Comparative Analysis with Similar Compounds
To evaluate the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenoxy)-N-methylacetamide | Chlorine instead of fluorine | Moderate antibacterial |
| 2-(4-bromophenoxy)-N-methylacetamide | Bromine instead of fluorine | Lower antiviral efficacy |
The fluorine substitution in the target compound may enhance its biological activity compared to its chloro or bromo analogs due to differences in electronic properties and steric effects.
Case Studies
- Antiviral Efficacy : A study on thiazolidinone derivatives demonstrated that structural modifications could lead to significant increases in antiviral activity. Compounds with specific substitutions showed more than 95% inhibition of viral polymerase activity in vitro .
- Antimicrobial Evaluation : Research involving pyrazole derivatives revealed promising antimicrobial effects with MIC values significantly lower than traditional antibiotics. This suggests that similar structural motifs in this compound could yield comparable results .
科学的研究の応用
Based on the search results, here's what is known about the compound "2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide":
- Basic Information:
- Related Compounds:
- Availability:
- Thiazolidin-4-ones Review:
-
Benzimidazole Derivatives:
- A review discusses the metallic and non-metallic synthesis of benzimidazole (BnZ) derivatives for biological efficacy .
- Some BnZ variants have shown anticancer activity .
- One compound demonstrated acceptable cytotoxicity against U87 glioblastoma cell lines .
- A BnZ variant with a thiazol-2-yl group showed effectiveness against S. aureus .
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-14-3-5-15(6-4-14)23-12-18(22)21-11-13-7-8-20-16(10-13)17-2-1-9-24-17/h1-10H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXGWXRTWHLNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














